

# Application Note: Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrophenol

Cat. No.: B1268982

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This document provides a detailed protocol for the nitration of 4-bromo-2-fluorophenol. The described method utilizes a sulfuric acid-nitric acid mixture as the nitrating agent and chloroform as the solvent, which allows for a straightforward reaction control and a convenient post-treatment process.[\[2\]](#)

**Safety Precautions:** This reaction involves the use of strong acids (sulfuric and nitric acid) and a volatile organic solvent (chloroform). All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the experimental protocol.

Parameter	Value	Reference
Reactant	4-Bromo-2-fluorophenol	[2]
CAS Number	2105-94-4	[3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrFO	
Molecular Weight	191.00 g/mol	
Amount	0.05 mol (approx. 9.55 g)	[2]
Product	4-Bromo-2-fluoro-6-nitrophenol	[4]
CAS Number	320-76-3	[5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>3</sub>	[5]
Molecular Weight	236.00 g/mol	[5]
Reaction Conditions		
Solvent	Chloroform (25 ml)	[2]
Nitrating Agent	Sulfuric Acid & Nitric Acid Mixture	[2]
Molar Ratio (H <sub>2</sub> SO <sub>4</sub> :HNO <sub>3</sub> )	1:5.5	[2]
Amount of Nitrating Agent	0.065 mol	[2]
Addition Temperature	20 °C	[2]
Reaction Temperature	45 °C	[2]
Reaction Time	3 hours	[2]
Product Characterization		
<sup>1</sup> H NMR Signals (Ar-H)	7.83–7.86 (1H, dd), 7.68–7.70 (1H, dd)	[2]

## Experimental Protocol

This protocol is adapted from a patented synthesis method.[2]

**1. Preparation of Nitrating Mixture:**

- In a separate flask, carefully and slowly prepare the nitration mixture by combining sulfuric acid and nitric acid in a 1:5.5 molar ratio. This process is highly exothermic and should be performed in an ice bath to control the temperature.

**2. Reaction Setup:**

- In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, add 0.05 moles of 4-bromo-2-fluorophenol.
- Add 25 mL of chloroform to the flask and stir until the starting material is completely dissolved.

**3. Nitration Reaction:**

- While maintaining the reaction flask at room temperature (approximately 20°C), begin the dropwise addition of the prepared nitrating mixture (0.065 mol) to the solution of 4-bromo-2-fluorophenol.
- After the addition is complete, raise the temperature of the reaction mixture to 45°C.
- Allow the reaction to proceed at this temperature for 3 hours, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).[\[6\]](#)

**4. Work-up and Isolation:**

- Upon completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash the organic phase with water to remove excess acids.
- Separate the organic (chloroform) layer.
- Evaporate the solvent from the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[\[2\]](#)

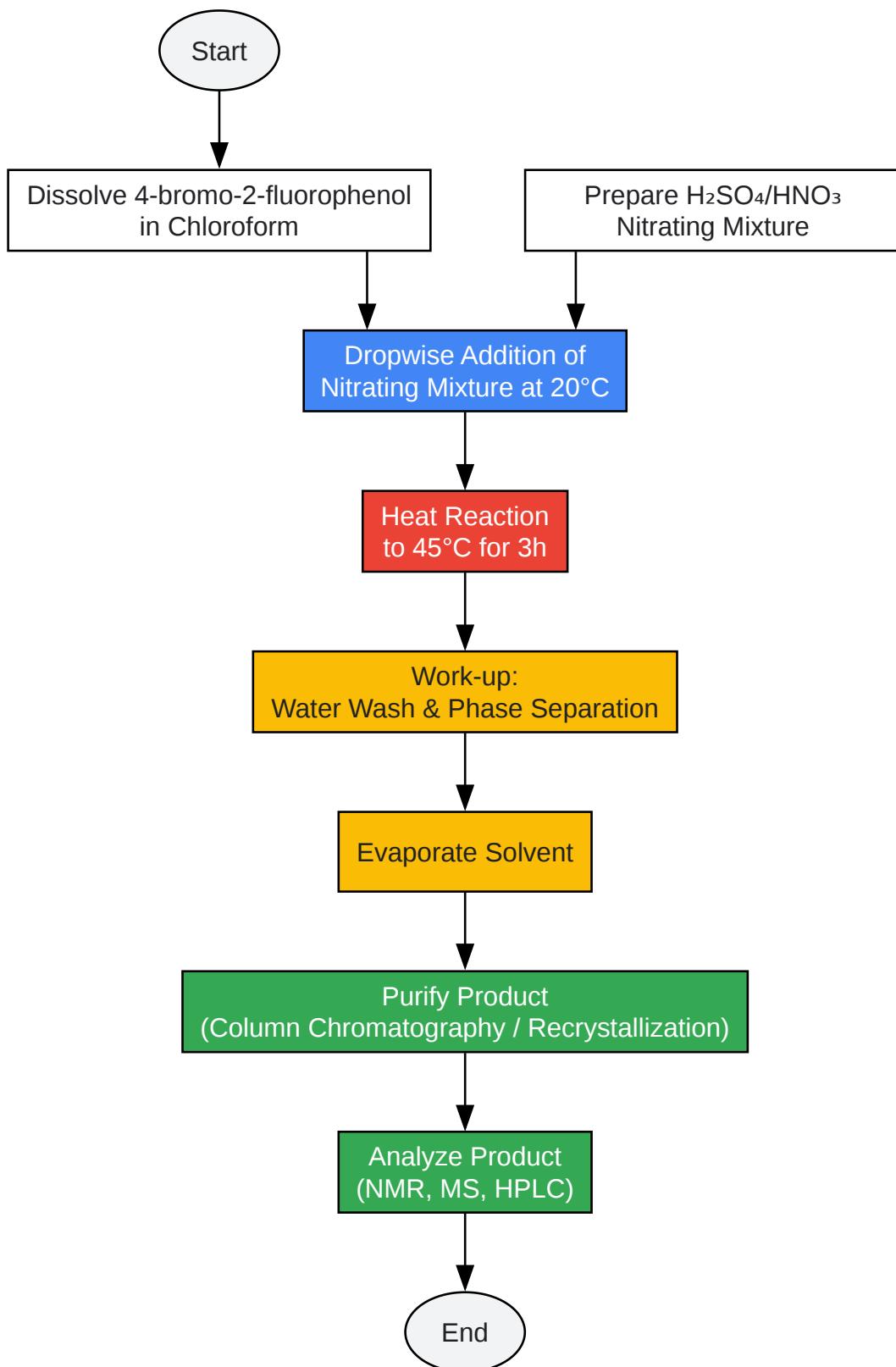
**5. Purification (General Procedure):**

- The crude **4-bromo-2-fluoro-6-nitrophenol**, which is often a yellow solid, can be purified by recrystallization or column chromatography.[6]
- For column chromatography: Prepare a slurry of silica gel in a non-polar solvent like hexane. Load the crude product dissolved in a minimal amount of solvent onto the column. Elute with a gradient of hexane and ethyl acetate to separate the desired product from impurities.[6]
- For recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[6]

#### 6. Product Analysis:

- Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

## Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **4-bromo-2-fluoro-6-nitrophenol**.

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